2,8-BIS(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
Description
2,8-Bis(pyridin-2-yl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione is a polycyclic heteroaromatic compound characterized by a fused pyrido-naphthyridine core substituted with two pyridin-2-yl groups and two dione moieties. The structure combines electron-deficient aromatic systems (diones) with electron-rich pyridyl substituents, which may confer unique electronic and coordination properties.
Properties
IUPAC Name |
2,8-dipyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5O2/c27-20-14-13-15-17(8-12-26(21(15)28)19-6-2-4-10-23-19)24-16(14)7-11-25(20)18-5-1-3-9-22-18/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGPXGSBPVTBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-BIS(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with appropriate diketones under reflux conditions. The reaction mixture is often heated with stirring for extended periods, sometimes up to 25 hours, to ensure complete formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,8-BIS(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially on the pyridine rings, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under reflux conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as halogenated pyridines, quinone derivatives, and dihydro compounds, which can be further utilized in coordination chemistry and material science .
Scientific Research Applications
2,8-BIS(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,8-BIS(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE exerts its effects is primarily through its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, which can influence various chemical reactions and biological processes. The molecular targets and pathways involved depend on the specific metal complex formed and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related heterocyclic diones and pyridyl-substituted derivatives. Below is an analysis of key analogs:
Core Structure and Functional Groups
Key Observations:
Core Rigidity and Conjugation: The target compound’s pyrido-naphthyridine core provides extended π-conjugation compared to simpler isoquinoline (Compound 8) or carbazole (Compound 11) systems. This may enhance stability in coordination chemistry or optoelectronic applications .
Substituent Effects: The bis-pyridyl groups in the target compound contrast with methyl or heterocyclic substituents in analogs.
Dione Functionality : All compounds feature dione groups, which are redox-active and may participate in charge-transfer interactions. However, the position of diones (e.g., 1,9 vs. 4,9 in Compound 8) influences electronic delocalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
